molecular formula C13H14F2N2O B8109256 2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one

2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B8109256
M. Wt: 252.26 g/mol
InChI Key: FBFSQUPLFVVFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)-2,7-diazaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction connecting two distinct ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is facilitated by the presence of hydrazonyl chlorides, which generate nitrile imines in situ. The reaction conditions often involve moderate to high temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common strategies. Additionally, the selection of catalysts and reagents that are cost-effective and environmentally benign is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in dry CH2Cl2

    Reduction: NaBH4 or LiAlH4 in ethanol or THF

    Substitution: Selectfluor® or NBS in acetonitrile or dichloromethane

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to its difluorophenyl substitution, which imparts distinct electronic and steric properties. These properties enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Biological Activity

2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}F2_2N2_2O
  • Molecular Weight : 252.26 g/mol
  • CAS Number : 1422134-80-2

The compound features a spirocyclic structure that is crucial for its biological activity. The presence of the difluorophenyl group enhances its interaction with biological targets.

Recent studies have highlighted the compound's role as a covalent inhibitor of the KRAS G12C protein, which is implicated in various solid tumors. The binding occurs at the switch-II pocket of KRAS G12C, leading to inhibition of oncogenic signaling pathways essential for tumor growth and survival .

Antitumor Activity

  • In Vitro Studies :
    • The compound demonstrated potent inhibitory effects on cancer cell lines harboring KRAS mutations. For instance, derivatives based on the diazaspiro framework showed enhanced potency against non-small cell lung cancer (NSCLC) models .
    • A specific derivative, identified as compound 7b, exhibited a dose-dependent antitumor effect in xenograft mouse models, indicating significant potential for therapeutic application in treating KRAS-driven cancers.
  • In Vivo Studies :
    • In a study involving NCI-H1373 xenograft models, compound 7b was shown to significantly reduce tumor volume compared to control groups .

Structure-Activity Relationship (SAR)

The structural optimization of this compound derivatives has been crucial in enhancing their biological activity. Modifications to the side chains and functional groups have led to increased binding affinity and selectivity towards KRAS G12C.

Data Tables

Compound NameCAS NumberMolecular WeightActivityReference
This compound1422134-80-2252.26 g/molKRAS G12C inhibitor
Compound 7bNot specifiedNot specifiedAntitumor in vivo efficacy

Case Studies

  • Case Study on KRAS Inhibition :
    • A study reported the identification of several diazaspiro compounds that act as covalent inhibitors against KRAS G12C mutations. The lead compound showed promising results in preclinical models, demonstrating significant tumor regression and favorable pharmacokinetic profiles.
  • Clinical Implications :
    • The ongoing research into the efficacy of these compounds suggests a potential pathway for developing targeted therapies for patients with KRAS-mutant tumors. The ability to inhibit an otherwise "undruggable" target like KRAS represents a significant advancement in cancer therapeutics.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c14-10-2-1-9(5-11(10)15)17-8-13(6-12(17)18)3-4-16-7-13/h1-2,5,16H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFSQUPLFVVFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.